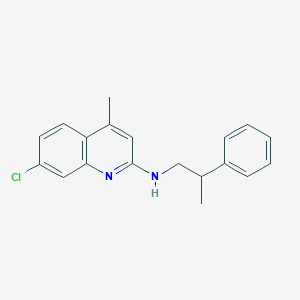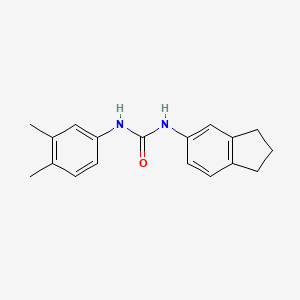
7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is a chemical compound that has been widely studied for its potential therapeutic applications in various medical conditions. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and inflammation. This compound has been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling and survival. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine are diverse and complex. This compound has been found to exhibit cytotoxic effects against cancer cells, neuroprotective effects against oxidative stress and inflammation, and vasodilatory effects on blood vessels. It has also been found to modulate the activity of various enzymes and signaling pathways involved in cell growth, survival, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine in lab experiments include its potential therapeutic applications in various medical conditions, its diverse and complex biochemical and physiological effects, and its ability to modulate the activity of various enzymes and signaling pathways. The limitations of using this compound in lab experiments include the complexity of its mechanism of action, the need for further research to fully understand its therapeutic potential, and the potential for adverse effects in vivo.
Orientations Futures
There are several future directions for research on 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine. These include further studies on its mechanism of action, its potential therapeutic applications in various medical conditions, and its safety and efficacy in vivo. Other future directions include the development of novel synthetic methods for this compound, the optimization of its pharmacological properties, and the identification of new analogs with improved therapeutic potential. Overall, the future of research on 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is promising, and it is likely to continue to be an important focus of scientific research in the years to come.
Méthodes De Synthèse
The synthesis of 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine involves several steps, including the condensation of 2-chloro-4-methylquinoline with 2-phenylpropylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Applications De Recherche Scientifique
The potential therapeutic applications of 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine have been extensively studied in various medical conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. In cancer research, this compound has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In cardiovascular research, this compound has been found to exhibit vasodilatory effects, reducing blood pressure and improving blood flow.
Propriétés
IUPAC Name |
7-chloro-4-methyl-N-(2-phenylpropyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c1-13-10-19(22-18-11-16(20)8-9-17(13)18)21-12-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUBAZNACHFIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-methyl-N-(2-phenylpropyl)quinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139033.png)
![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5139048.png)
![10,11-dimethoxy-6-(4-methoxyphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5139060.png)
![N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide](/img/structure/B5139068.png)
![N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![1,4-dimethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5139097.png)
![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5139108.png)
![6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139111.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)

![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)
![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)